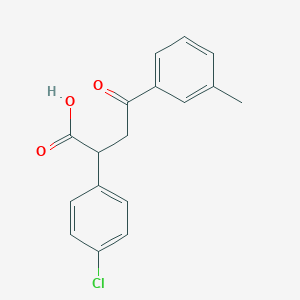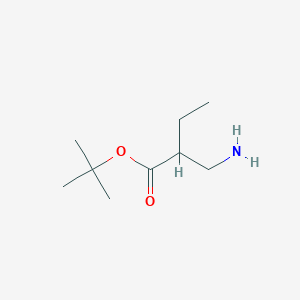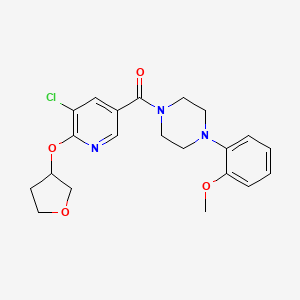
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine, also known as "FSMP" is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. FSMP is a pyridine derivative that has been synthesized through a multi-step process. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
FSMP acts as a potent agonist of nicotinic acetylcholine receptors in the brain. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which can have a variety of effects on the body. FSMP has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
FSMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of pleasure and reward. FSMP has also been shown to increase acetylcholine release, which can improve cognitive function. Additionally, FSMP has been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
Advantages and Limitations for Lab Experiments
FSMP has several advantages for use in lab experiments. It is a potent agonist of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in the body. Additionally, FSMP is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to the use of FSMP in lab experiments. It has been shown to have a short half-life, which can make it difficult to study its effects over extended periods of time. Additionally, FSMP has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are several future directions for FSMP research. One potential avenue is the investigation of the effects of FSMP on the immune system. It has been shown to have an effect on the release of cytokines, which are important mediators of the immune response. Additionally, further research is needed to better understand the long-term effects of FSMP on the cardiovascular system. Finally, there is potential for the development of new drugs based on the structure of FSMP, which could have applications in a variety of fields.
Synthesis Methods
The synthesis of FSMP involves a multi-step process that begins with the reaction of 3-chloro-5-(5-methylhexan-2-ylcarbamoyl)pyridine with sodium fluoride to produce 3-fluoro-5-(5-methylhexan-2-ylcarbamoyl)pyridine. This compound is then treated with sulfonyl chloride to produce 3-fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
FSMP has been shown to have potential applications in scientific research. It has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain. FSMP has also been used to investigate the effects of nicotine on the cardiovascular system. Additionally, FSMP has been used in studies on the effects of smoking on lung function.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-9(2)4-5-10(3)16-13(17)11-6-12(8-15-7-11)20-21(14,18)19/h6-10H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVKZGPDNVVJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

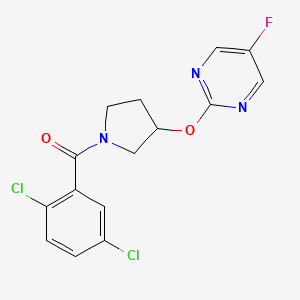
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)


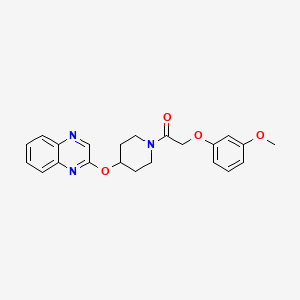
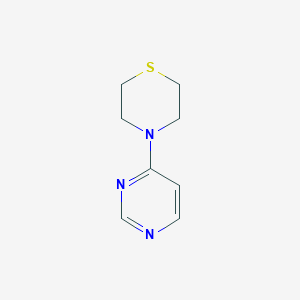

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)
